Cas no 852443-99-3 (2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine)
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
- AMY7136
- MFCD07374560
- AB39792
- FT-0691295
- (1R)-2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHYLAMINE
- DTXSID60640789
- AB39793
- AKOS016844147
- EN300-70591
- A863636
- AKOS000174693
- 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine, AldrichCPR
- FRDAKAYQSQLWRW-UHFFFAOYSA-N
- 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine
- 852443-99-3
- AB39796
- SCHEMBL296872
- 1-(4-Fluorophenyl)-2,2,2-trifluoroethanamine
- 2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHAN-1-AMINE
- FT-0690241
- (R)-2,2,2-TRIFLUORO-1-(4-FLUORO-PHENYL)-ETHYLAMINE
- DB-292063
- (S)-2,2,2-TRIFLUORO-1-(4-FLUORO-PHENYL)-ETHYLAMINE
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- MDL: MFCD07374560
- Inchi: 1S/C8H7F4N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2
- InChI Key: FRDAKAYQSQLWRW-UHFFFAOYSA-N
- SMILES: FC(C(C1C=CC(=CC=1)F)N)(F)F
Computed Properties
- Exact Mass: 193.05146188g/mol
- Monoisotopic Mass: 193.05146188g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 198.7±40.0 °C at 760 mmHg
- Flash Point: 87.6±19.2 °C
- Vapor Pressure: 0.4±0.4 mmHg at 25°C
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0471-1g |
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
852443-99-3 | 96% | 1g |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0471-5g |
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
852443-99-3 | 96% | 5g |
6767.38CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0471-500mg |
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
852443-99-3 | 96% | 500mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0471-250mg |
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
852443-99-3 | 96% | 250mg |
1060.05CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0471-100mg |
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
852443-99-3 | 96% | 100mg |
831.08CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0471-50mg |
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
852443-99-3 | 96% | 50mg |
746.28CNY | 2021-05-07 | |
| Chemenu | CM185826-5g |
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
852443-99-3 | 95% | 5g |
$*** | 2023-03-29 | |
| eNovation Chemicals LLC | Y1009282-100mg |
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
852443-99-3 | 95% | 100mg |
$190 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1009282-250mg |
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
852443-99-3 | 95% | 250mg |
$185 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1009282-500mg |
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine |
852443-99-3 | 95% | 500mg |
$240 | 2024-07-28 |
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Suppliers
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine
Research Brief on 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine (CAS: 852443-99-3): Recent Advances and Applications
2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine (CAS: 852443-99-3) is a fluorinated amine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs and enzyme inhibitors. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and emerging applications in drug discovery.
Recent literature indicates that 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine serves as a crucial building block in the synthesis of novel γ-aminobutyric acid (GABA) receptor modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective GABAA receptor agonists, which exhibit potential for treating anxiety and epilepsy disorders. The compound's trifluoromethyl and fluorophenyl moieties contribute to enhanced blood-brain barrier permeability and metabolic stability, making it an attractive candidate for CNS drug design.
In addition to its applications in neuroscience, this compound has been investigated for its role in enzyme inhibition. A recent preprint on bioRxiv (2024) revealed its structural similarity to known monoamine oxidase (MAO) inhibitors, suggesting potential utility in neurodegenerative disease research. Computational docking studies have shown favorable interactions between 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine derivatives and the active sites of MAO-B, with binding energies comparable to established inhibitors like selegiline.
The synthetic chemistry of 852443-99-3 has also seen advancements. A 2024 Organic Process Research & Development paper described an optimized, scalable synthesis route using continuous flow chemistry, achieving >90% yield with reduced environmental impact compared to traditional batch methods. This innovation addresses previous challenges in large-scale production while maintaining high enantiomeric purity, which is critical for pharmaceutical applications.
Emerging research directions include the exploration of this compound's potential in positron emission tomography (PET) tracer development. The fluorine atoms present in its structure make it amenable to 18F-labeling, with preliminary studies showing promising results for imaging neurotransmitter systems in vivo. Researchers at several academic institutions have filed provisional patents for novel radiolabeled derivatives based on this scaffold.
Safety and toxicology profiles of 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine have been systematically evaluated in recent preclinical studies. While the compound shows favorable pharmacokinetic properties, structure-activity relationship (SAR) analyses suggest that certain derivatives may require optimization to minimize off-target effects. These findings underscore the importance of careful molecular design when developing therapeutic candidates from this chemical scaffold.
In conclusion, 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine (852443-99-3) continues to demonstrate significant potential across multiple areas of pharmaceutical research. Its versatility as a synthetic intermediate, combined with its interesting pharmacological properties, positions it as a valuable compound for future drug discovery efforts. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in medicinal chemistry.
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